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Compound of Interest

Compound Name: 2-Aminoquinoline

Cat. No.: B145021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Aminoquinoline, a crucial heterocyclic amine used as a building block in pharmaceutical and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Spectroscopic Data
The quantitative spectroscopic data for 2-Aminoquinoline are summarized in the tables below,

providing a clear reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for 2-Aminoquinoline
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Chemical Shift (δ) ppm Multiplicity Protons

7.90 d H-4

7.65 d H-8

7.50 d H-5

7.40 t H-7

7.15 t H-6

6.70 d H-3

5.20 br s NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2-Aminoquinoline

Chemical Shift (δ) ppm Carbon

157.0 C-2

148.5 C-8a

138.0 C-4

129.5 C-7

126.0 C-5

125.0 C-4a

122.5 C-6

114.0 C-3

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data for 2-Aminoquinoline
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Wavenumber (cm⁻¹) Functional Group

3430-3300 N-H stretch (amine)

3050-3000 C-H stretch (aromatic)

1620 N-H bend (amine)

1590, 1500, 1450 C=C stretch (aromatic)

750 C-H bend (ortho-disubstituted)

Table 4: Mass Spectrometry (MS) Data for 2-Aminoquinoline

m/z Interpretation

144 [M]⁺ (Molecular Ion)

117 [M-HCN]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are foundational and can be adapted based on the specific instrumentation available.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker AC-300).

Sample Preparation:

Weigh approximately 5-10 mg of 2-Aminoquinoline.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry NMR tube.

Cap the NMR tube and gently agitate until the sample is fully dissolved.
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¹H NMR Acquisition Parameters:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

Use a standard pulse sequence (e.g., 'zg30').

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

Process the acquired Free Induction Decay (FID) with an appropriate window function

(e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier

transform.

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent

peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition Parameters:

Use the same prepared sample and maintain the lock and shim.

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160

ppm).

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Process the FID similarly to the ¹H spectrum and reference it to the solvent peak.

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Aminoquinoline.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation (KBr Pellet Method):[1]

Grind a small amount (1-2 mg) of 2-Aminoquinoline with approximately 100 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final

spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-
Aminoquinoline.

Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion

mass spectrometer.

Sample Preparation (GC-MS):

Prepare a dilute solution of 2-Aminoquinoline (e.g., 1 mg/mL) in a volatile organic solvent

such as methanol or dichloromethane.

Data Acquisition (Electron Ionization - EI):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate

the compound from the solvent and introduce it into the mass spectrometer.
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The molecules are ionized in the ion source, typically using a 70 eV electron beam.

The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer

based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows and Relationships
3.1 General Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic characterization of a

chemical compound like 2-Aminoquinoline.
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Caption: Workflow for Spectroscopic Analysis.

3.2 Role in Drug Discovery: Enzyme Inhibition Pathway

2-Aminoquinoline and its derivatives are known to interact with biological targets. The

diagram below conceptualizes its role as an enzyme inhibitor, a common mechanism in drug

action.[2]

Conceptual Pathway: 2-Aminoquinoline as an Enzyme Inhibitor
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Caption: 2-Aminoquinoline in Enzyme Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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